

Application Notes and Protocols for AI-10-47 in Cell Culture Experiments

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Compound of Interest

Compound Name: AI-10-47

Cat. No.: B8143755

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Introduction

AI-10-47 is a small molecule inhibitor that targets the protein-protein interaction between Core-Binding Factor Subunit Beta (CBF β) and Runt-related transcription factor 1 (RUNX1).^{[1][2][3]} The CBF β -RUNX complex is a heterodimeric transcription factor crucial for normal hematopoiesis.^{[2][4]} Dysregulation of this complex, often due to chromosomal translocations, is a frequent driver in the development of leukemia.^{[2][4]} **AI-10-47** binds to an allosteric site on CBF β , thereby inhibiting its interaction with RUNX1.^[1] This disruption leads to altered gene expression, impacting cell survival and differentiation, and has shown efficacy against leukemia cells.^[2] These application notes provide detailed protocols for utilizing **AI-10-47** in cell culture experiments to study its effects on leukemia cell lines.

Data Presentation

Quantitative Analysis of AI-10-47 Activity

Parameter	Value	Cell Line(s)	Reference
IC50 (CBF β -RUNX Binding)	3.2 μ M	-	[3]
Growth Inhibition	Significant	ME-1, TUR, M0-91, THP-1, U937	[3]
CBF β -RUNX1 Binding in cells	Weak reduction at 10 μ M (6h)	SEM	[3]

Note: The reduced activity in cellular binding assays may be attributed to poor aqueous solubility.[2] A related bivalent compound, AI-10-49, has demonstrated higher potency in cellular and in vivo models.[5][6][7]

Experimental Protocols

Protocol 1: Cell Viability Assay using DAPI Staining

This protocol details the assessment of cell viability in leukemia cell lines following treatment with **AI-10-47** using 4',6-diamidino-2-phenylindole (DAPI) staining and flow cytometry.

Materials:

- Leukemia cell lines (e.g., ME-1, SEM)
- RPMI-1640 medium with 10% fetal bovine serum (FBS)
- AI-10-47** (stock solution in DMSO)
- DMSO (vehicle control)
- 96-well plates
- DAPI solution
- Phosphate-buffered saline (PBS)
- Flow cytometer

Procedure:

- **Cell Seeding:** Culture leukemia cells to a logarithmic growth phase. Seed the cells in a 96-well plate at a density of 5×10^5 cells/mL in a final volume of 100 μ L per well.[\[2\]](#)
- **Compound Treatment:** Prepare serial dilutions of **AI-10-47** in culture medium from a concentrated stock in DMSO. Add the desired concentrations of **AI-10-47** to the wells. Ensure the final DMSO concentration is consistent across all wells, including a vehicle-only control (typically $\leq 0.1\%$).
- **Incubation:** Incubate the plate for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.[\[2\]](#)
- **Cell Staining:** After incubation, harvest the cells and wash them with PBS. Resuspend the cells in DAPI staining solution according to the manufacturer's instructions.
- **Flow Cytometry Analysis:** Analyze the stained cells using a flow cytometer. DAPI is a fluorescent stain that binds to DNA but is excluded by viable cells with intact membranes. Therefore, DAPI-negative cells are scored as viable.[\[2\]](#)
- **Data Analysis:** Determine the percentage of viable cells for each treatment condition relative to the vehicle control. At least 2×10^4 events should be recorded for each sample.[\[2\]](#)

Protocol 2: Co-Immunoprecipitation (Co-IP) to Assess CBF β -RUNX1 Interaction

This protocol describes how to perform a co-immunoprecipitation experiment to evaluate the efficacy of **AI-10-47** in disrupting the CBF β -RUNX1 interaction within cells.

Materials:

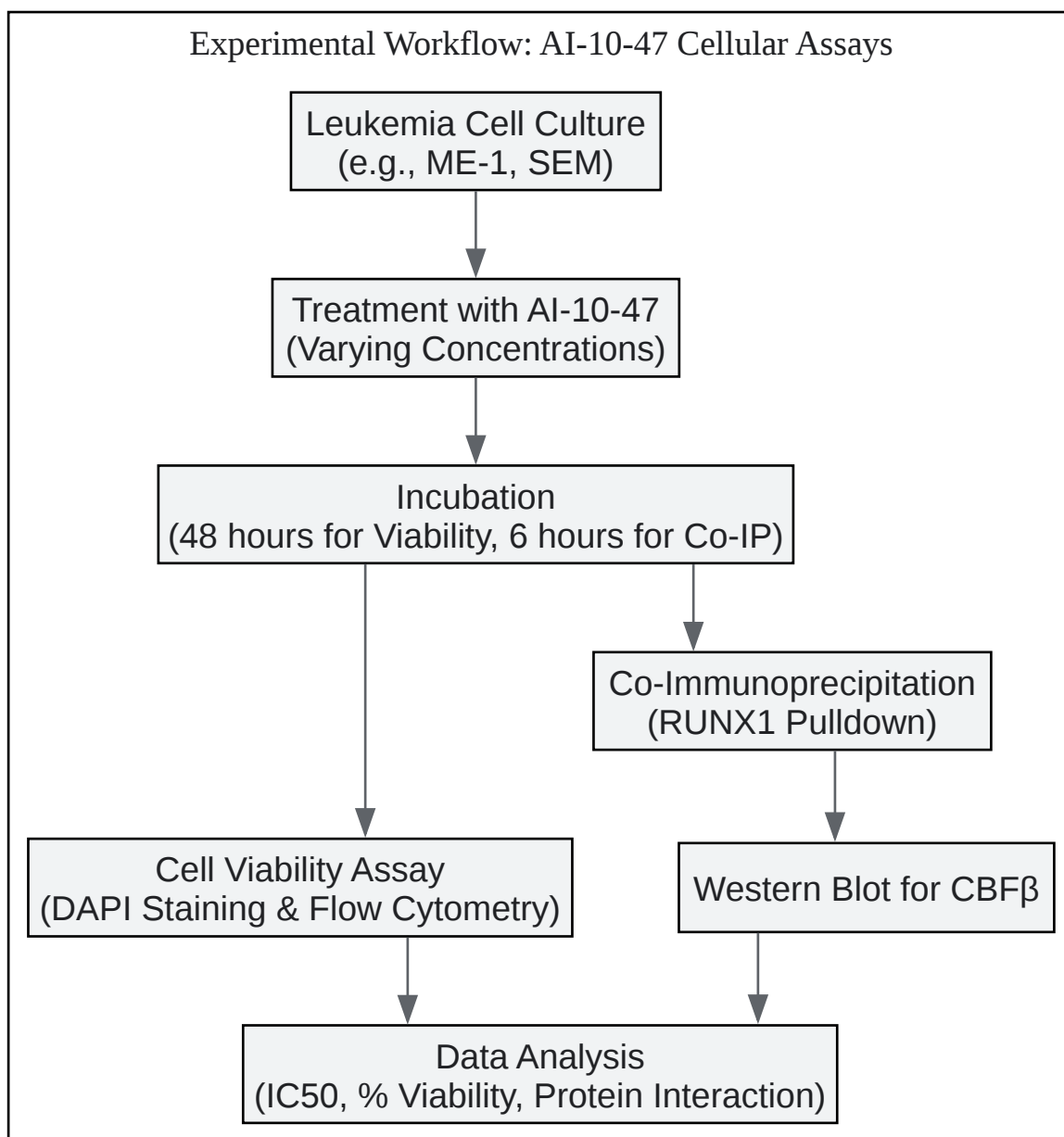
- SEM cell line
- **AI-10-47**
- DMSO

- Modified RIPA buffer (50 mM Tris pH 7.5, 150 mM NaCl, 1% NP-40, 0.25% sodium deoxycholate, 1 mM EDTA) with protease inhibitors
- Anti-RUNX1 antibody
- Protein A-Agarose beads
- IP buffer I (50 mM Tris pH 7.5, 150 mM NaCl, 0.5% NP-40, 0.25% sodium deoxycholate)
- SDS-PAGE and Western blotting reagents
- Anti-CBF β antibody
- Anti-RUNX1 antibody for Western blot

Procedure:

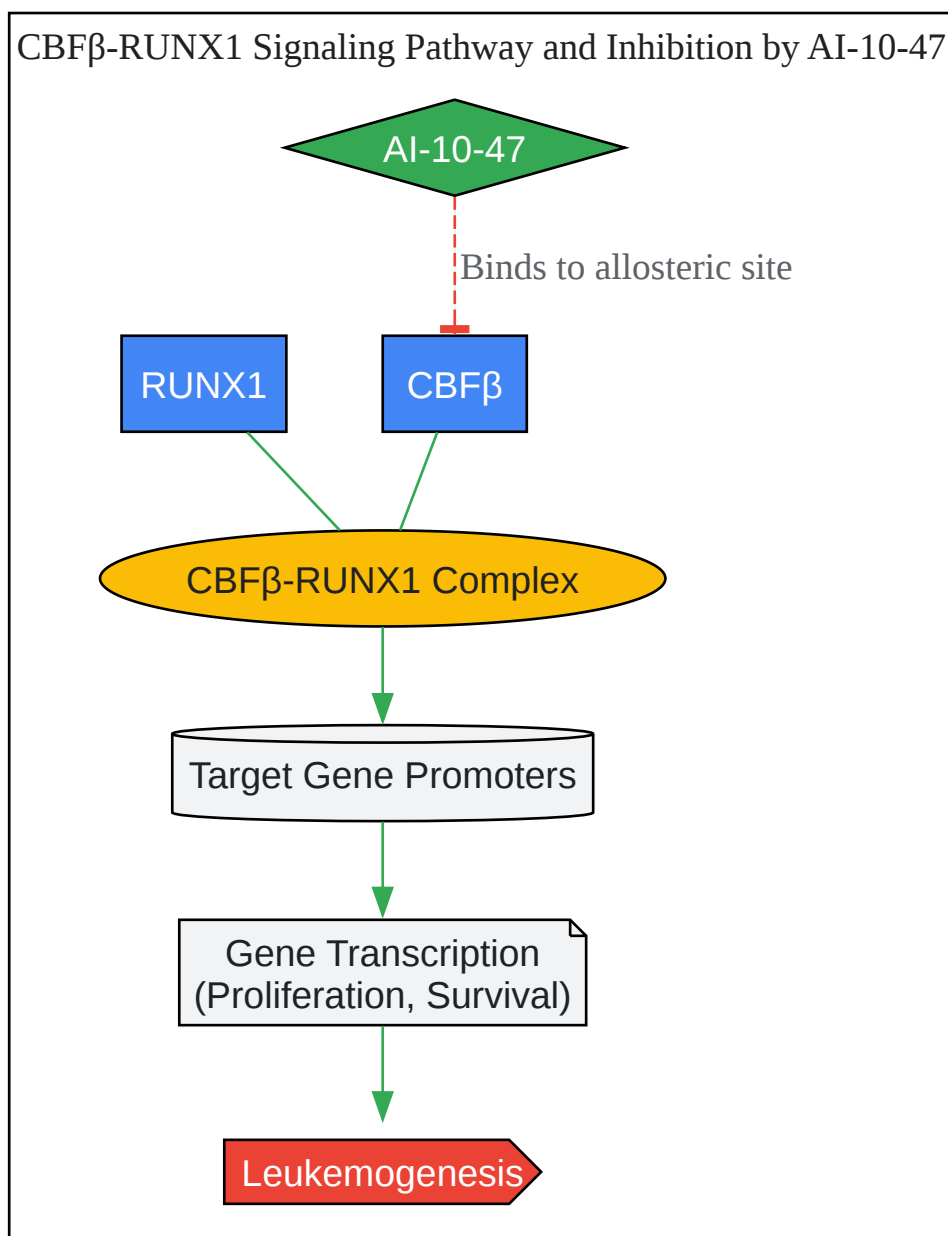
- Cell Treatment: Treat 4×10^6 SEM cells with 10 μ M **AI-10-47** or DMSO (vehicle control) for 6 hours.[\[2\]](#)
- Cell Lysis: Harvest the cells and lyse them in modified RIPA buffer on ice.
- Immunoprecipitation: a. Pre-clear the cell lysates by incubating with Protein A-Agarose beads. b. Incubate the pre-cleared lysate with an anti-RUNX1 antibody overnight at 4°C with gentle rotation. c. Add Protein A-Agarose beads to the lysate-antibody mixture and incubate for an additional 2-4 hours to capture the immune complexes.
- Washing: Pellet the beads by centrifugation and wash them several times with IP buffer I to remove non-specific binding proteins.
- Elution and Analysis: a. Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Perform a Western blot analysis using primary antibodies against CBF β and RUNX1 to detect the co-immunoprecipitated proteins. A reduction in the CBF β band in the **AI-10-47** treated sample compared to the control indicates disruption of the interaction.

Mandatory Visualization



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Caption: Workflow for evaluating **AI-10-47** in cell culture.



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Caption: **AI-10-47** inhibits the CBF β -RUNX1 signaling pathway.

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